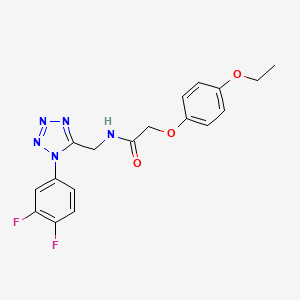
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide” is an organic compound. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. The tetrazole ring is attached to a 3,4-difluorophenyl group and a 4-ethoxyphenoxyacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrazole ring, the 3,4-difluorophenyl group, and the 4-ethoxyphenoxyacetamide group. The difluorophenyl group would introduce electron-withdrawing fluorine atoms, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrazole ring and the fluorine atoms could influence its polarity, solubility, and stability .科学的研究の応用
Antifungal Applications
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide: (let’s call it Compound X ) has potential antifungal properties. Its structure suggests that it could inhibit fungal growth by interfering with essential cellular processes. Researchers are investigating its efficacy against various fungal pathogens, including Aspergillus species, Candida, and other clinically relevant fungi .
Late-Stage Functionalization
Due to the side effects associated with the antifungal drug voriconazole (VN) , scientists have explored late-stage functionalization strategies to modify VN derivatives. Compound X is a novel derivative of VN, obtained through photoredox-catalyzed hydroxymethylation. This functionalization introduces a formyl group, creating a promising site for further modifications. Researchers are keen on exploring its potential as a scaffold for drug development .
Organic Synthesis
In organic synthesis, Compound X serves as an interesting building block. Its unique structure, combining a tetrazole ring and an ether linkage, provides opportunities for diverse chemical transformations. Researchers are investigating its reactivity and compatibility with various reaction conditions, aiming to develop new synthetic methodologies .
Redox Chemistry
The difluorophenyl substituents in Compound X influence its redox properties. Researchers have synthesized related compounds (such as 1-(3,4-difluorophenyl)-(1a)) and studied their behavior using electron paramagnetic resonance (EPR) spectroscopy. Understanding the redox behavior of these compounds contributes to our knowledge of their potential applications in materials science and catalysis .
Triazole Chemistry
Compound X: contains a triazole moiety, which is a versatile building block in medicinal chemistry. Researchers are exploring its reactivity and potential for further functionalization. By modifying the triazole ring, they aim to develop new compounds with improved pharmacological properties, such as enhanced bioavailability or target specificity .
Pharmacological Studies
Although specific pharmacological studies on Compound X are limited, its structural features suggest potential interactions with biological targets. Researchers are investigating its binding affinity, metabolic stability, and toxicity profile. These studies will guide its further development as a potential therapeutic agent .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-ethoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O3/c1-2-27-13-4-6-14(7-5-13)28-11-18(26)21-10-17-22-23-24-25(17)12-3-8-15(19)16(20)9-12/h3-9H,2,10-11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVPWOBDHMFNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

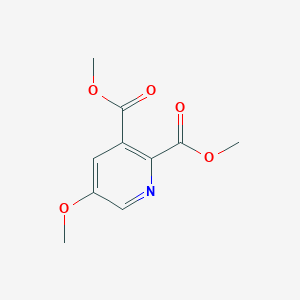
![Tert-butyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2674322.png)
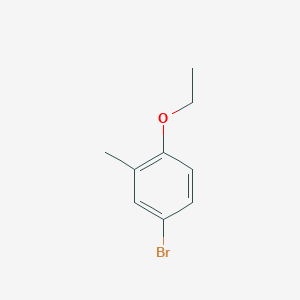

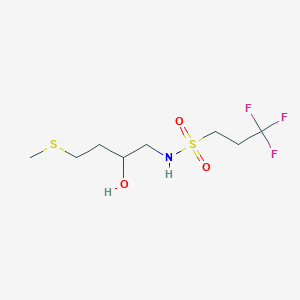
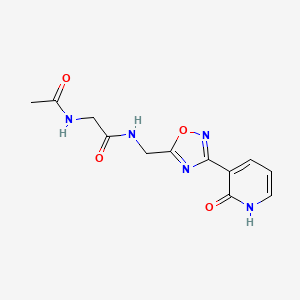
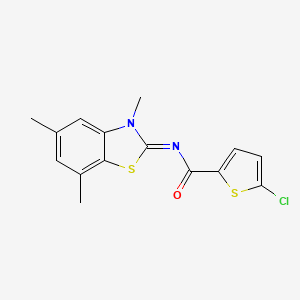

![N-(benzo[d][1,3]dioxol-5-yl)-3-butyramidobenzofuran-2-carboxamide](/img/structure/B2674336.png)
![5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2674339.png)


![2-(3,4-diethoxyphenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2674342.png)
